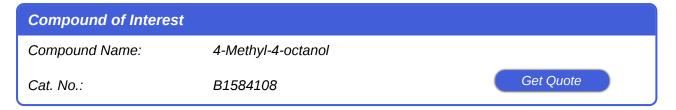


Determining the Absolute Configuration of Synthetic 4-Methyl-4-octanol: A Comparative Guide

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For researchers engaged in asymmetric synthesis and drug development, the unambiguous assignment of the absolute configuration of a chiral molecule is a critical step. The therapeutic efficacy and toxicological profile of a chiral drug can be intrinsically linked to the spatial arrangement of its stereocenters. This guide provides a comparative overview of key analytical techniques for confirming the absolute configuration of synthetic **4-Methyl-4-octanol**, a chiral tertiary alcohol. We will explore the application of Mosher's method (¹H NMR), Vibrational Circular Dichroism (VCD), and Optical Rotation, presenting illustrative experimental data for comparison.

Comparison of Analytical Methods

The choice of method for determining the absolute configuration depends on several factors, including the nature of the sample, the amount of material available, and the required level of structural detail. The following table summarizes the key features of the three methods discussed in this guide.



Feature	Mosher's Method (¹H NMR)	Vibrational Circular Dichroism (VCD)	Optical Rotation
Principle	Derivatization with a chiral reagent to form diastereomers with distinct NMR spectra.	Differential absorption of left and right circularly polarized infrared light.	Rotation of the plane of plane-polarized light by a chiral compound in solution.
Sample Requirement	1-5 mg	5-15 mg	1-10 mg
Instrumentation	NMR Spectrometer	VCD Spectrometer	Polarimeter
Key Output	$\Delta\delta$ (δ S - δ R) values for protons near the stereocenter.	VCD spectrum compared with a calculated spectrum.	Specific rotation [α]D
Advantages	Widely accessible, provides detailed structural information near the stereocenter.	Provides a stereochemical fingerprint of the entire molecule, applicable to non-crystalline samples.	Rapid and simple measurement, useful for confirming enantiomeric purity.
Limitations	Requires chemical derivatization, can be complex for sterically hindered alcohols.	Requires computational analysis, can be challenging for highly flexible molecules.	Provides limited structural information, can be misleading if impurities are present.

Illustrative Data for (S)-4-Methyl-4-octanol

To provide a practical comparison, the following sections present illustrative experimental data that would be expected for the (S)-enantiomer of **4-methyl-4-octanol**.

Mosher's Method: ¹H NMR Analysis

Mosher's method is a powerful technique for determining the absolute configuration of chiral alcohols by 1H NMR spectroscopy.[1][2][3][4][5] The alcohol is derivatized with both (R)- and (S)- α -methoxy- α -trifluoromethylphenylacetic acid (MTPA) to form diastereomeric esters. The

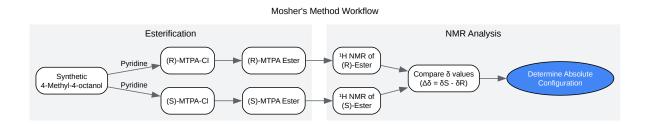


differing spatial arrangement of the phenyl group in the two diastereomers leads to distinct chemical shifts for protons near the stereocenter.

Table 1: Illustrative ¹H NMR Data for (R)- and (S)-MTPA Esters of **4-Methyl-4-octanol**

Protons	δ (ppm) for (R)- MTPA Ester	δ (ppm) for (S)- MTPA Ester	Δδ (δS - δR) (ppm)
CH₃ (at C4)	1.25	1.35	+0.10
CH ₂ (at C5)	1.50	1.40	-0.10
CH ₂ (at C3)	1.60	1.50	-0.10
CH₃ (at C8)	0.90	0.88	-0.02
OCH₃ (MTPA)	3.55	3.50	-0.05

The sign of the chemical shift difference ($\Delta\delta = \delta S - \delta R$) is used to deduce the absolute configuration. For an (S)-alcohol, protons on one side of the MTPA plane will have a positive $\Delta\delta$, while those on the other side will have a negative $\Delta\delta$.



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Figure 1. Workflow for Mosher's Method.

Vibrational Circular Dichroism (VCD) Spectroscopy



VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[6][7] The experimental VCD spectrum is then compared to a theoretically calculated spectrum for a known enantiomer to determine the absolute configuration.

Table 2: Illustrative VCD Data for (S)-4-Methyl-4-octanol

Wavenumber (cm ⁻¹)	Experimental Δε (x 10 ^{–5})	Calculated $\Delta \epsilon$ (x 10 ⁻⁵) for (S)-enantiomer	Assignment
2960	+5.2	+5.5	C-H stretch
2875	-3.1	-3.3	C-H stretch
1460	-2.5	-2.8	C-H bend
1380	+1.8	+2.0	C-H bend
1150	+4.5	+4.8	C-O stretch

A good correlation between the signs and relative intensities of the experimental and calculated VCD bands allows for a confident assignment of the absolute configuration.



Experimental Synthetic 4-Methyl-4-octanol DFT Calculation for (S)-enantiomer Calculated VCD Spectrum Compare Experimental and Calculated Spectra Assign Absolute

VCD Analysis Workflow

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Configuration

Figure 2. Workflow for VCD Analysis.

Optical Rotation

Optical rotation is a measure of the extent to which a chiral compound rotates the plane of polarized light. While it is a fundamental property of chiral molecules, the sign and magnitude of the rotation are difficult to predict without experimental data or high-level calculations. It is most useful for confirming the identity of a known compound or for determining enantiomeric excess.

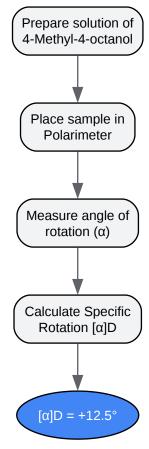
Table 3: Illustrative Optical Rotation Data for (S)-4-Methyl-4-octanol



Parameter	Value
Specific Rotation [α]D ²⁰	+12.5° (c 1.0, CHCl ₃)
Enantiomer	(S)-4-Methyl-4-octanol

A positive sign (+) indicates dextrorotatory rotation, while a negative sign (-) indicates levorotatory rotation.

Optical Rotation Measurement Workflow



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Figure 3. Workflow for Optical Rotation Measurement.

Detailed Experimental Protocols Mosher's Ester Analysis

Preparation of (R)-MTPA and (S)-MTPA Esters:



- In two separate, dry NMR tubes, dissolve ~2 mg of synthetic 4-methyl-4-octanol in 0.5 mL of deuterated chloroform (CDCl₃).
- To one tube, add 1.1 equivalents of (R)-(-)-MTPA chloride and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
- To the second tube, add 1.1 equivalents of (S)-(+)-MTPA chloride and a catalytic amount of DMAP.
- Seal the tubes and allow the reactions to proceed at room temperature for 2 hours, or until the starting alcohol is consumed as monitored by TLC.
- ¹H NMR Spectroscopy:
 - Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA ester reaction mixtures.
 - Assign the chemical shifts (δ) for the protons of interest in both spectra.
- Data Analysis:
 - Calculate the chemical shift differences ($\Delta \delta = \delta S \delta R$) for the assigned protons.
 - \circ Based on the established model for MTPA ester conformation, the signs of the $\Delta\delta$ values are used to assign the absolute configuration of the alcohol.

Vibrational Circular Dichroism (VCD) Spectroscopy

- Sample Preparation:
 - Dissolve 10 mg of synthetic 4-methyl-4-octanol in 0.5 mL of a suitable solvent (e.g., CDCl₃). The concentration should be approximately 0.1 M.
- VCD Spectrum Acquisition:
 - Transfer the solution to an IR cell with a pathlength of 100 μm.
 - Record the VCD spectrum on a VCD spectrometer, typically for several hours to achieve a satisfactory signal-to-noise ratio.



- Computational Analysis:
 - Perform a conformational search for the (S)-enantiomer of 4-methyl-4-octanol using a suitable computational chemistry software package.
 - For the lowest energy conformers, calculate the theoretical VCD spectrum using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).
 - Compare the Boltzmann-averaged calculated spectrum with the experimental spectrum to determine the absolute configuration.

Optical Rotation Measurement

- Sample Preparation:
 - Accurately weigh approximately 10 mg of synthetic 4-methyl-4-octanol and dissolve it in a known volume (e.g., 1.0 mL) of a specified solvent (e.g., chloroform) in a volumetric flask.
- · Polarimetry:
 - Fill a polarimeter cell of a known path length (e.g., 1 dm) with the solution.
 - Measure the observed rotation (α) at a specific wavelength (typically the sodium D-line, 589 nm) and temperature (e.g., 20 °C).
- Calculation of Specific Rotation:
 - Calculate the specific rotation [α]D using the formula: [α]D = α / (α × I), where α is the observed rotation, α is the concentration in g/mL, and I is the path length in dm.
 - Compare the obtained value with the literature value for a known enantiomer.

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